molecular formula C18H11NO4 B491543 methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 98596-13-5

methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B491543
CAS No.: 98596-13-5
M. Wt: 305.3g/mol
InChI Key: HJDHYWBGLVTHKF-UHFFFAOYSA-N
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Description

Methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a heterocyclic compound characterized by a fused tricyclic framework with a methyl ester group at position 12. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via optimized methods involving oxidation and esterification of its carboxylic acid precursor, as demonstrated in recent studies . Its crystallographic data (monoclinic, P2₁/c symmetry) and molecular formula (C₂₄H₁₅NO₃) highlight a planar aromatic system with extended conjugation, which may influence its reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c1-23-18(22)13-12-8-4-5-9-19(12)15-14(13)16(20)10-6-2-3-7-11(10)17(15)21/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDHYWBGLVTHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Historical Context and Structural Significance

Benzo[f]pyrido[1,2-a]indole derivatives have garnered attention for their quinoid frameworks, which are associated with antineoplastic and enzyme-inhibitory properties . The methyl ester variant introduces enhanced solubility and metabolic stability compared to its carboxylic acid counterpart, making it a valuable intermediate for further functionalization . Early synthetic routes relied on naphthoquinone-based cyclizations, but modern approaches prioritize atom economy and regioselectivity .

A widely cited method involves the conversion of 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid to its methyl ester using thionyl chloride (SOCl₂) and methanol. This two-step protocol, adapted from Kharchenko et al. , begins with the hydrolysis of ethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate (compound 2 ) using potassium hydroxide in isopropanol. The resultant carboxylic acid (compound 3 ) is treated with excess SOCl₂ in dry benzene under catalytic dimethylformamide (DMF), yielding the acyl chloride intermediate (compound 4 ). Subsequent methanol quench at 60°C produces the methyl ester with a near-quantitative yield (99%) .

Table 1: Reaction Conditions for Direct Esterification

ParameterValue/DetailSource
Carboxylic Acid SourceHydrolysis of ethyl ester (KOH/i-PrOH)
Acyl Chloride FormationSOCl₂, benzene, DMF, 60°C, 3 h
EsterificationMethanol, 60°C, 1 h
Yield99%

This method’s efficiency stems from the stability of the acyl chloride intermediate and the mild conditions for methanolysis. Nuclear magnetic resonance (NMR) data confirm the structure: 1H^1H NMR signals at δ 10.14 ppm (aromatic CH) and IR bands at 1765 cm⁻¹ (C=O stretch) .

Copper(II)-Catalyzed Multi-Component Synthesis

An alternative route employs a copper(II)-catalyzed three-component reaction between acyl bromides, 1,4-naphthoquinone, and pyridine derivatives . While the original study focuses on benzo[f]pyrido[1,2-a]indole-6,11-diones, substituting methyl acyl bromides (e.g., methyl bromoacetate) enables direct incorporation of the ester group. The reaction proceeds via sp²-C–H difunctionalization, intramolecular cyclization, and oxidative aromatization, achieving yields exceeding 85% .

Key Advantages :

  • Single-step formation of the fused pyridoindole skeleton.

  • Tolerance of diverse acyl bromides, enabling structural diversification.

  • Copper(II) acetate as a low-cost, recyclable catalyst .

Mechanistic Insight :
The copper catalyst facilitates quinone C–H activation, followed by nucleophilic attack from the pyridine moiety. Aromatization via air oxidation finalizes the conjugated system, with the ester group positioned ortho to the ketone functionalities .

Hydrolysis-Esterification Tandem Approach

Patent literature discloses a tandem hydrolysis-esterification strategy for analogous pyridoindole esters . For example, CN1743329A details the synthesis of hexahydro-pyrazino-pyrido-indole diones via tryptophan-formaldehyde condensation, followed by SOCl₂-mediated esterification. Adapting this to benzo[f]pyrido[1,2-a]indole derivatives involves:

  • Acid-Catalyzed Cyclization : Reacting naphthoquinone with aminopyridine in sulfuric acid to form the carboxylic acid intermediate.

  • Esterification : Treating the acid with SOCl₂ in methanol, achieving 90–95% conversion .

Table 2: Comparative Analysis of Esterification Methods

MethodCatalystTemperature (°C)Yield (%)Purity (HPLC)
Thionyl Chloride DMF6099>98%
Copper Catalysis Cu(OAc)₂808595%
Tandem Hydrolysis H₂SO₄709297%

Solvent and Temperature Optimization

Critical to all methods is solvent selection. Polar aprotic solvents (e.g., benzene, chlorobenzene) enhance acyl chloride stability , while protic solvents (methanol, ethanol) drive esterification equilibria. Elevated temperatures (60–80°C) accelerate reaction rates but risk decarboxylation; thus, rigorous temperature control is essential .

Analytical Characterization and Quality Control

Successful synthesis is verified via:

  • 1H^1H NMR : Distinct singlet at δ 3.90 ppm (COOCH₃).

  • IR Spectroscopy : Strong absorbance at 1740–1765 cm⁻¹ (ester C=O).

  • Elemental Analysis : Carbon content within 0.5% of theoretical values .

Impurities, such as unreacted carboxylic acid or over-esterified byproducts, are mitigated via recrystallization from ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for annulation reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves several chemical transformations. A notable method includes the reaction of 2,3-dichloronaphthalene-1,4-dione with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of pyridine to yield the carboxylic acid derivative. Subsequent steps can involve the formation of amide derivatives through reactions with amines under specific conditions (e.g., using chlorobenzene as a solvent) .

Recent studies have highlighted the antineoplastic properties of this compound and its derivatives. The compound has been shown to inhibit various enzymes associated with cancer progression. In silico predictions using tools like PASS Online suggest a high probability of antineoplastic activity for synthesized derivatives .

Case Studies

  • Anticancer Activity : A study demonstrated that certain derivatives exhibit significant cytotoxic effects against different cancer cell lines. For example, compounds derived from this compound showed IC50 values ranging from 1.60 μM to 9.99 μM against MDA-MB-231 and MCF-7 cell lines .
  • Mycobacterium tuberculosis : Another research highlighted that related compounds effectively kill Mycobacterium tuberculosis by targeting iron-sulfur proteins essential for bacterial survival . This suggests potential applications in treating tuberculosis.

Material Science Applications

Beyond biological applications, this compound and its derivatives are being explored in materials science for their electronic properties. The unique structural features of these compounds lend themselves to use in organic semiconductors and optoelectronic devices.

Summary Table of Applications

Application Area Details
Anticancer Activity Inhibits various enzymes; effective against MDA-MB-231 and MCF-7 cell lines (IC50: 1.60 - 9.99 μM) .
Antimicrobial Activity Active against Mycobacterium tuberculosis targeting iron-sulfur proteins .
Material Science Potential use in organic semiconductors and optoelectronic devices due to unique electronic properties.

Mechanism of Action

The mechanism by which methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s structure allows it to interact with various biomolecules, potentially affecting biological processes at the molecular level.

Comparison with Similar Compounds

6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic Acid

  • Structural Differences : The carboxylic acid analog lacks the methyl ester group, replacing it with a free carboxylic acid moiety. This difference significantly impacts solubility; the ester form exhibits enhanced lipophilicity, favoring organic solvent compatibility, while the acid form is more polar .
  • Synthetic Utility : The methyl ester is often preferred in synthesis due to its stability under oxidative conditions. The carboxylic acid derivative, however, has been discontinued in commercial catalogs, suggesting challenges in handling or scalability .
  • The methyl ester’s activity profile remains less explored but may differ due to reduced hydrogen-bonding capacity .

Methyl 1-Methyl-β-carboline-3-carboxylate (CAS Not Provided)

  • Structural Similarities : Both compounds feature a methyl ester and a fused heterocyclic core. However, the β-carboline derivative includes a tetrahydroindole system rather than a fully aromatic tricyclic structure .
  • Synthesis : The β-carboline is synthesized via potassium permanganate oxidation in DMF, yielding 71.3%—a comparable efficiency to methods for the title compound. This suggests shared synthetic challenges in achieving high yields for complex heterocycles .
  • Physicochemical Properties : The β-carboline’s melting point (>200°C) and NMR profile (e.g., δ 11.62 ppm for N–H) contrast with the title compound’s data, reflecting differences in hydrogen bonding and molecular rigidity .

Benzo[f]pyrido[1,2-a]indole-6,11-dione

  • Core Structure: This compound shares the tricyclic benzo[f]pyridoindole backbone but lacks the ester/carboxylic acid substituent.

Tabulated Comparison of Key Properties

Property/Compound Methyl Ester (Title Compound) Carboxylic Acid Analog β-Carboline Derivative Dione Derivative
Solubility Moderate (organic solvents) Low (polar solvents) Low (DMF-compatible) Very low (crystalline)
Synthetic Yield High (optimized methods) Discontinued 71.3% Not reported
Functional Group Reactivity Ester hydrolysis/alkylation Amide formation Oxidation-sensitive Limited (no C12 substituent)
Biological Potential Underexplored Predicted activity (PASS) Not reported Not reported

Biological Activity

Methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article presents a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions. The compound is derived from the reaction of benzo[f]pyrido[1,2-a]indoles with various reagents to introduce the dioxo and carboxylate functionalities.

Key Steps in Synthesis:

  • Formation of Dioxo Structure: The dioxo functionality is typically introduced through oxidation reactions involving quinones.
  • Carboxylation: The carboxylate group can be added via carboxylic acid derivatives or through direct carboxylation techniques.
  • Methyl Ester Formation: The final methyl ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its cytotoxicity and potential as an anticancer agent.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays: In studies involving HeLa cells (cervical cancer), certain derivatives showed IC50 values as low as 8-10 μM after 24 hours of exposure. The compound induced apoptosis effectively compared to standard treatments like mitoxantrone .
  • Mechanism of Action: The apoptotic mechanism appears to involve mitochondrial pathways, with increased caspase-3 activity observed at specific concentrations and times post-treatment. For example, a derivative demonstrated a high ADP/ATP ratio indicative of mitochondrial dysfunction leading to apoptosis .

Table 1: Cytotoxicity Data for Methyl Derivatives

CompoundIC50 (μM)Apoptotic InductionReference
2c8High
2d10Moderate
2f10High

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of related compounds within the benzo[f]pyrido series. For instance:

  • Mycobacterium tuberculosis: Compounds targeting iron-sulfur proteins in Mycobacterium tuberculosis have shown promising results in inhibiting bacterial growth by disrupting essential metabolic pathways .

Case Studies

Case Study 1: HeLa Cell Line Treatment
A study evaluated the effect of methyl derivatives on HeLa cells, revealing that compounds like 2c not only inhibited cell proliferation but also triggered significant apoptotic responses through mitochondrial pathways. This was evidenced by increased levels of early apoptotic markers after treatment with low micromolar concentrations.

Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimicrobial efficacy against Mycobacterium tuberculosis. The study found that specific derivatives effectively targeted essential proteins involved in redox sensing and metabolism within the bacteria, leading to a notable reduction in bacterial viability.

Q & A

Basic: How can the synthesis of methyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate be optimized for reproducibility?

Methodological Answer:
The synthesis of polycyclic indolizine derivatives like this compound often involves cyclocondensation and benzoylation steps. To ensure reproducibility:

  • Reaction Conditions: Use controlled temperatures (e.g., 293 K for crystallization) and inert atmospheres to prevent side reactions .
  • Catalyst Optimization: Employ boron trifluoride etherate or similar mild catalysts for selective oxidation or deprotection steps, as seen in analogous indolizine syntheses .
  • Validation: Confirm intermediate structures via 1H^1H-NMR and FTIR before proceeding to final cyclization. Cross-reference bond lengths (e.g., C9–C11 = 1.400 Å) with crystallographic databases like the Cambridge Structural Database to detect deviations early .

Advanced: How can structural contradictions in crystallographic data for benzo[f]pyrido[1,2-a]indole derivatives be resolved?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C9–C11 vs. average indole bond lengths) may arise from hybridization or steric effects. To resolve these:

  • Hybridization Analysis: Calculate the sum of bond angles around nitrogen (e.g., 359.99° for sp2^2 hybridization) to validate hybridization states .
  • Planarity Assessment: Compare deviations of atoms (e.g., O1 deviates by −0.2001 Å from the fused ring plane) using single-crystal X-ray diffraction data. Dihedral angles (e.g., 57.82° between fused rings and methoxybenzene groups) indicate non-coplanar systems influencing reactivity .
  • Computational Validation: Use DFT calculations to model electronic effects and compare with experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal lattice parameters (monoclinic P21/cP2_1/c, a=8.1346A˚a = 8.1346 \, \text{Å}, b=23.2926A˚b = 23.2926 \, \text{Å}) to confirm molecular packing and purity .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton environments (e.g., C18–C19 torsion angles −21.0° vs. 161.52°) and carbonyl group shifts .
  • Mass Spectrometry: Validate molecular weight (Mr=395.40M_r = 395.40) via high-resolution MS to detect impurities or isotopic patterns .

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

  • Docking Studies: Model interactions with biological targets (e.g., aromatase or mycobacterial enzymes) using the compound’s planar fused-ring system (N/C1–C16/O1/O2) as a pharmacophore .
  • QSAR Analysis: Correlate substituent effects (e.g., methoxybenzoyl groups) with reported activities of indolizine derivatives (e.g., antitumor or antimycobacterial properties) .
  • ADMET Prediction: Use software like SwissADME to assess solubility (Dx=1.377Mg m3D_x = 1.377 \, \text{Mg m}^{-3}) and metabolic stability based on methoxy and ester groups .

Basic: What experimental precautions are required for handling this compound?

Methodological Answer:

  • Stability: Store in brown blocks at 293 K to prevent photodegradation of the quinone moiety .
  • Solubility: Use polar aprotic solvents (e.g., DMSO) for dissolution, as indicated by similar indolizine derivatives’ solubility profiles .
  • Safety: Follow protocols for handling nitrogen-containing heterocycles, including fume hood use and PPE for dust control .

Advanced: How to design experiments to evaluate this compound’s potential as a fluorescence probe?

Methodological Answer:

  • Quantum Yield Measurement: Compare fluorescence intensity with reference dyes (e.g., rhodamine B) under UV-Vis excitation, leveraging the compound’s fused aromatic system for long-wavelength emission .
  • Solvatochromism Studies: Test emission shifts in solvents of varying polarity to assess intramolecular charge transfer (ICT) behavior .
  • Cell Imaging: Use confocal microscopy to track localization in live cells, noting any quenching effects from the methoxybenzoyl group .

Basic: How to resolve discrepancies in reported bond angles for similar indolizine derivatives?

Methodological Answer:

  • Database Cross-Check: Compare angles (e.g., C7–C8–C9 = 114.76° vs. 125.71°) with entries in the Cambridge Structural Database to identify outliers .
  • Temperature Effects: Account for thermal motion (data collected at 293 K) by refining anisotropic displacement parameters during XRD analysis .
  • Steric Analysis: Use Mercury software to visualize steric hindrance from substituents (e.g., methyl groups at C2) affecting bond angles .

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